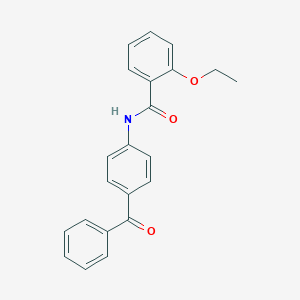

N-(4-benzoylphenyl)-2-ethoxybenzamide

Description

N-(4-Benzoylphenyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2-ethoxybenzamide core substituted at the nitrogen atom with a 4-benzoylphenyl group.

Properties

Molecular Formula |

C22H19NO3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2-ethoxybenzamide |

InChI |

InChI=1S/C22H19NO3/c1-2-26-20-11-7-6-10-19(20)22(25)23-18-14-12-17(13-15-18)21(24)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,23,25) |

InChI Key |

MJTVWZDHOLDHHJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

solubility |

0.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and functional differences between N-(4-benzoylphenyl)-2-ethoxybenzamide and related compounds:

Functional Insights

- CTB vs. CTPB : CTB exhibits a higher binding affinity (-7.72 kcal/mol) compared to CTPB (-1.18 kcal/mol) due to the absence of the bulky pentadecyl chain, which allows CTB to form a critical hydrogen bond with Leu1398 in p300 . The pentadecyl group in CTPB sterically hinders such interactions, reducing efficacy despite its role in enhancing membrane permeability .

- Role of Electronegative Substituents : The 4-Cl and 3-CF3 groups in CTB/CTPB are critical for HAT activation, as they enhance interactions with hydrophobic pockets in the p300 active site . In contrast, the benzoyl group in this compound lacks these electronegative groups, which may alter its binding mode or activity profile.

- Lipid-Lowering Derivatives : highlights N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives with lipid-lowering effects in hyperlipidemic rats. While this suggests that the benzoylphenyl group may contribute to metabolic activity, direct evidence linking it to the title compound is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.